Erythraline
Overview
Description
Erythraline is a naturally occurring alkaloid found in various species of the Erythrina genus, particularly Erythrina verna and Erythrina crista-galli . This compound belongs to the class of erythrinan alkaloids, which are known for their diverse pharmacological activities, including anxiolytic, sedative, and insecticidal properties .
Mechanism of Action
Target of Action
Erythraline, a spiroalkaloid derived from the Erythrina genus, primarily targets the α4β2 nicotinic acetylcholine receptors (nAChRs) in the central nervous system . These receptors play a crucial role in modulating neurotransmitter release and are implicated in various neurological processes, including anxiety and pain perception.
Mode of Action
this compound acts as a potent antagonist of the α4β2 nAChRs . By binding to these receptors, it inhibits their activation, which in turn reduces the excitatory neurotransmitter release. This antagonistic action leads to a decrease in neuronal excitability, contributing to its anxiolytic and sedative effects.
Biochemical Pathways
The inhibition of α4β2 nAChRs by this compound affects several downstream pathways. One significant pathway involves the reduction of calcium influx into neurons, which decreases the release of neurotransmitters such as dopamine and glutamate . This modulation of neurotransmitter release can lead to altered synaptic plasticity and reduced neuronal excitability, contributing to its therapeutic effects.
Pharmacokinetics
this compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. Its metabolism primarily involves oxidative reactions, leading to the formation of metabolites such as 8-oxo-erythraline . The compound’s bioavailability is influenced by its stability and the efficiency of its absorption in the gastrointestinal tract.
Result of Action
At the molecular level, this compound’s antagonism of α4β2 nAChRs results in decreased neuronal excitability and neurotransmitter release . This leads to a reduction in anxiety and sedation, making it effective for treating conditions like anxiety disorders and insomnia. Additionally, this compound has shown anti-inflammatory properties by inhibiting the Toll-like receptor (TLR) signaling pathway, which reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS) .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence this compound’s efficacy and stability. For instance, the compound’s stability might be affected by the acidic environment of the stomach, potentially impacting its absorption and bioavailability . Additionally, interactions with other medications or dietary components could alter its pharmacokinetic profile, affecting its therapeutic efficacy.
: BMC Complementary Medicine and Therapies : Biological and Pharmaceutical Bulletin
Biochemical Analysis
Biochemical Properties
Erythraline plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in its metabolism . Additionally, this compound has been identified as a potent antagonist of α4β2 nicotinic receptors, which may contribute to its anxiolytic effects . These interactions highlight the compound’s potential in modulating biochemical pathways related to anxiety and sedation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cell lines such as HL-60 (promyelocytic leukemia), SF-295 (glioblastoma), and OVCAR-8 (ovarian carcinoma), this compound and its metabolites have been tested for cytotoxic activity . Although no significant cytotoxic effects were observed, these studies provide insights into this compound’s influence on cell function. The compound also affects cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of its anxiolytic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound acts as an antagonist of α4β2 nicotinic receptors, which are involved in neurotransmission . This interaction likely contributes to its anxiolytic effects by modulating neuronal signaling. Additionally, this compound’s metabolism by cytochrome P450 enzymes results in the formation of oxidative metabolites, which may further influence its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is not metabolized by the pig cecum microbiota, but it undergoes oxidative metabolism in biomimetic models using Jacobsen catalyst . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . These enzymes facilitate the biotransformation of this compound into oxidative metabolites, which may influence its pharmacological properties. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythraline involves several steps, starting from simple precursors. One common synthetic route includes the formation of a spirocyclic structure through oxidative coupling and intramolecular rearrangement of tyrosine derivatives . The reaction conditions typically involve the use of catalysts such as Jacobsen catalyst for oxidative reactions .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from the bark and seeds of Erythrina species remains a primary method . The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Erythraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 8-oxo-erythraline using oxidative reagents.
Reduction: Reduction reactions can convert this compound to its reduced forms, although specific conditions and reagents are less documented.
Common Reagents and Conditions:
Oxidative Reagents: Jacobsen catalyst is commonly used for oxidative reactions.
Major Products:
8-oxo-erythraline: Formed through oxidation.
This compound derivatives: Various derivatives can be synthesized through substitution reactions.
Scientific Research Applications
Erythraline has a wide range of scientific research applications:
Comparison with Similar Compounds
Erythrinine: Another erythrinan alkaloid with similar anxiolytic properties.
Erysodine: Known for its insecticidal activity.
Erysotrine: Exhibits similar pharmacological activities but with different potency.
Uniqueness: Erythraline is unique due to its specific spirocyclic structure and its potent anxiolytic effects compared to other erythrinan alkaloids . Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3/t14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOFUERNMZTYRM-KSSFIOAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318135 | |
Record name | Erythraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466-77-3 | |
Record name | Erythraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythraline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P8WA50QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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